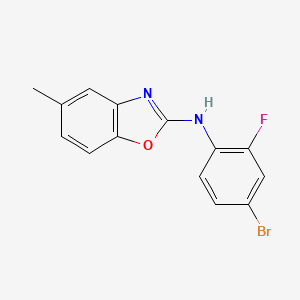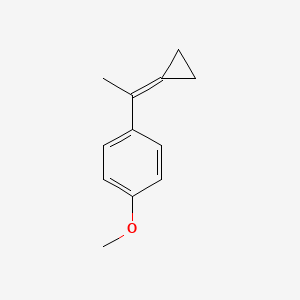![molecular formula C45H42N2O4 B14233835 N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] CAS No. 464924-64-9](/img/structure/B14233835.png)
N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]: is a complex organic compound characterized by its unique structure, which includes two pyrene moieties linked by a bis(hydroxymethyl)propane-1,3-diyl spacer
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] typically involves the following steps:
Starting Materials: The synthesis begins with pentaerythritol, which provides the bis(hydroxymethyl)propane-1,3-diyl spacer.
Formation of Intermediate: Pentaerythritol is reacted with 4-aminopyridine and carboxylic acids to form the intermediate bispyridinium dichlorides.
Final Product: The intermediate is then coupled with pyrene butanoic acid derivatives under specific reaction conditions to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] has several scientific research applications:
Chemistry: The compound is used in the synthesis of advanced materials, including polymers and dendrimers.
Medicine: The compound’s unique structure makes it a candidate for drug delivery systems and therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as enhanced fluorescence or stability.
Wirkmechanismus
The mechanism by which N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] exerts its effects involves its interaction with molecular targets and pathways. The pyrene moieties are known for their strong fluorescence, which can be utilized in various assays and imaging techniques. The bis(hydroxymethyl)propane-1,3-diyl spacer provides structural stability and flexibility, allowing the compound to interact with different molecular targets effectively .
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(hydroxymethyl)propionic acid: This compound shares the bis(hydroxymethyl)propane-1,3-diyl spacer but lacks the pyrene moieties.
Pentaerythritol: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Bispyridinium dichlorides: These compounds are intermediates in the synthesis of N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] and possess antibacterial properties.
Uniqueness: N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] is unique due to its dual pyrene moieties, which confer strong fluorescence properties, making it highly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
464924-64-9 |
|---|---|
Molekularformel |
C45H42N2O4 |
Molekulargewicht |
674.8 g/mol |
IUPAC-Name |
N-[2,2-bis(hydroxymethyl)-3-(4-pyren-1-ylbutanoylamino)propyl]-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C45H42N2O4/c48-27-45(28-49,25-46-39(50)11-3-5-29-13-15-35-19-17-31-7-1-9-33-21-23-37(29)43(35)41(31)33)26-47-40(51)12-4-6-30-14-16-36-20-18-32-8-2-10-34-22-24-38(30)44(36)42(32)34/h1-2,7-10,13-24,48-49H,3-6,11-12,25-28H2,(H,46,50)(H,47,51) |
InChI-Schlüssel |
OFFWKBLENSMETE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCC(CNC(=O)CCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


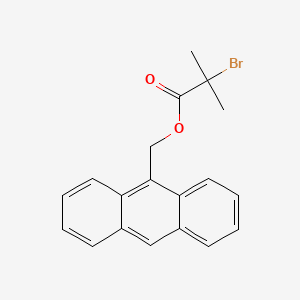
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)
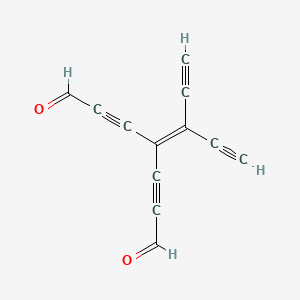
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
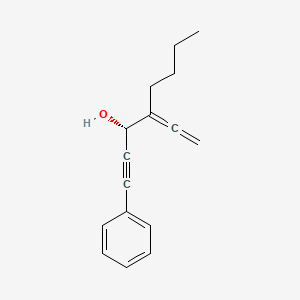
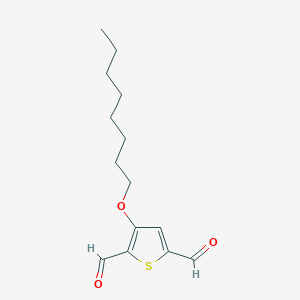
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
